
N-Phenylpropanamide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylpropanamide-d5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Phenylpropanamide-d5 can be synthesized through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride . For instance, starting from 3-chloropropanoyl chloride or acrylic acid, the reaction proceeds under controlled conditions to yield the desired product . The reaction typically requires low operation temperatures and the use of less hazardous chemicals, making it efficient and sustainable.
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method allows for the safe and on-demand production of this compound with high yield and minimal side-products . The process involves the use of microreactors and precise control of reaction parameters to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylpropanamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-Phenylpropanamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of N-Phenylpropanamide-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, it is often used to trace the fate of compounds in biological systems. The deuterium labeling allows for precise tracking of the compound through various metabolic processes, providing insights into its behavior and interactions .
Comparación Con Compuestos Similares
N-Phenylpropanamide-d5 can be compared with other similar compounds, such as:
N-Phenylpropanamide: The non-deuterated version, which lacks the stable isotope labeling.
N-Phenethyl-4-piperidone: Another compound used in similar research applications, particularly in the study of fentanyl analogs.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental research. This labeling allows for more accurate and detailed studies, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
154.22 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentadeuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2 |
Clave InChI |
ZTHRQJQJODGZHV-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC=CC=C1 |
SMILES canónico |
CCC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


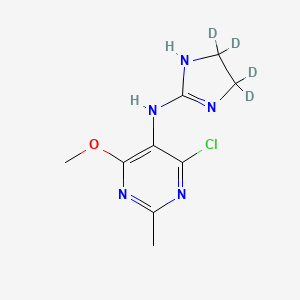
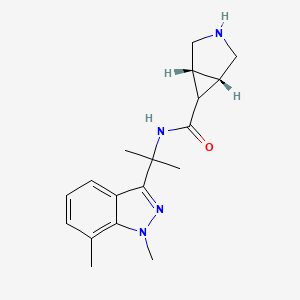
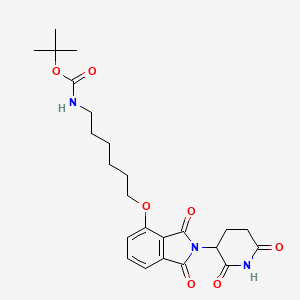
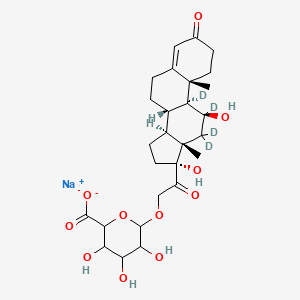
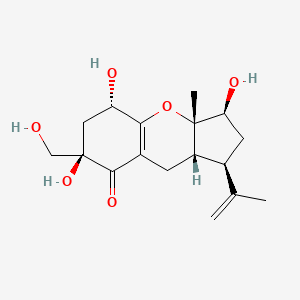
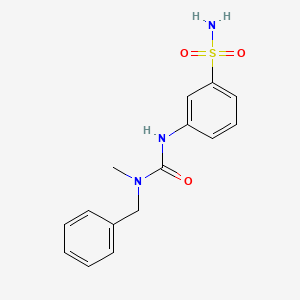
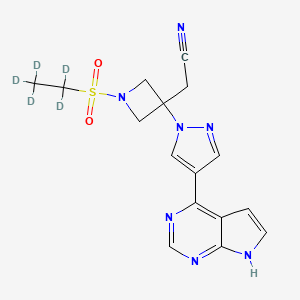
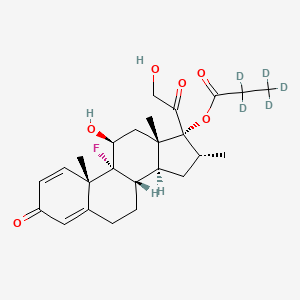
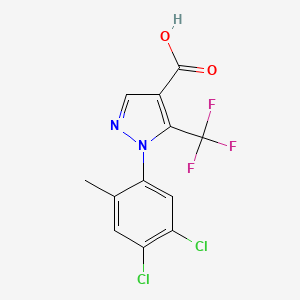
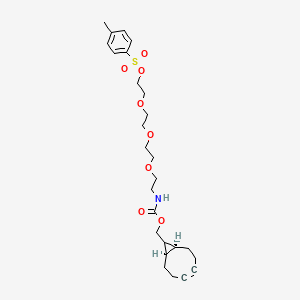
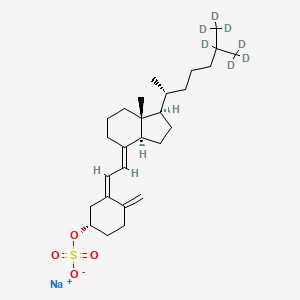
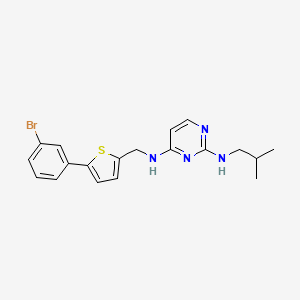
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

